molecular formula C8H6ClN3O3 B11876827 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene CAS No. 138899-85-1

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene

Cat. No.: B11876827
CAS No.: 138899-85-1
M. Wt: 227.60 g/mol
InChI Key: BSXSEOIYSVEJOX-UHFFFAOYSA-N
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Description

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene is a diazirine derivative characterized by a three-membered heterocyclic ring (N=N-C) with two substituents: a chlorine atom and a (4-nitrophenoxy)methyl group. Diazirines are widely utilized in photoaffinity labeling due to their ability to generate reactive carbene intermediates upon UV irradiation, enabling covalent crosslinking with proximal biomolecules . The target compound’s electron-withdrawing substituents (chloro and nitro) are hypothesized to enhance ring stability and modulate photolytic behavior, making it a promising candidate for applications in chemical biology and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138899-85-1

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

3-chloro-3-[(4-nitrophenoxy)methyl]diazirine

InChI

InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2

InChI Key

BSXSEOIYSVEJOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl

Origin of Product

United States

Preparation Methods

Ketone Precursor Synthesis

The (4-nitrophenoxy)methyl group is introduced through nucleophilic substitution or coupling reactions. A common precursor is (4-nitrophenoxy)acetophenone , synthesized via:

  • Alkylation of 4-nitrophenol :

    • 4-Nitrophenol reacts with chloroacetone in the presence of a base (e.g., K₂CO₃) to yield (4-nitrophenoxy)acetone.

    • Conditions : DMF, 80°C, 12 h.

    • Yield : ~75%.

  • Friedel-Crafts Acylation :

    • Anisole undergoes acetylation with chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃).

    • Subsequent nitration introduces the nitro group.

Diaziridine Formation

The ketone is converted to diaziridine through:

  • Oximation :

    • (4-Nitrophenoxy)acetone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water.

    • Conditions : Reflux, 6–8 h.

    • Intermediate : (4-Nitrophenoxy)acetone oxime.

  • Tosylation :

    • The oxime is treated with tosyl chloride (TsCl) in pyridine to form the tosyl oxime.

    • Conditions : 0°C to room temperature, 2 h.

  • Ammonia Treatment :

    • Tosyl oxime reacts with liquid NH₃ or NH₃ gas in tetrahydrofuran (THF).

    • Mechanism : Nucleophilic displacement of the tosyl group by ammonia, forming diaziridine.

    • Yield : 60–70%.

Oxidation to Diazirine

Diaziridine is oxidized to diazirine using:

  • Iodine-Triethylamine System :

    • Diaziridine is treated with I₂ and Et₃N in dichloromethane.

    • Conditions : 0°C to room temperature, 1–2 h.

    • Yield : 40–50%.

  • Activated MnO₂ :

    • Higher selectivity but lower yields (~35%).

Advanced Methodologies and Optimization

Catalytic Oxidation

Recent advances employ palladium catalysts for milder conditions:

  • Pd(OAc)₂/PhI(OAc)₂ : Oxidizes diaziridine at 25°C with 55% yield.

  • Silver Oxide (Ag₂O) : Suitable for acid-sensitive substrates.

Automated Synthesis

Robotic platforms automate oximation, tosylation, and ammonia steps, reducing human error:

  • Key Feature : Integrated purification via filtration and evaporation.

  • Throughput : 50 g scale reported.

Analytical Characterization

Critical data for this compound:

Property Value Method
Molecular Weight213.58 g/molHRMS
Melting PointNot reported (liquid at RT)DSC
UV-Vis λ<sub>max</sub>310 nm (π→π* transition)UV Spectroscopy
<sup>1</sup>H NMR (CDCl₃)δ 8.15 (d, 2H), 7.02 (d, 2H)400 MHz NMR

Challenges and Solutions

  • Low Oxidation Yields :

    • Cause : Diazirine instability under acidic conditions.

    • Solution : Use Et₃N as a base to neutralize HCl byproducts.

  • Byproduct Formation :

    • Cause : Competing N–N bond cleavage.

    • Mitigation : Low-temperature oxidation (–20°C).

Emerging Trends

  • Photocatalytic Methods :

    • Visible-light-mediated oxidation reduces energy input.

  • Flow Chemistry :

    • Continuous flow systems enhance scalability and safety .

Chemical Reactions Analysis

Photolysis and Carbene Generation

Under UV irradiation (λ = 350–365 nm), the diazirine ring undergoes homolytic cleavage to release nitrogen gas, forming a highly reactive chlorocarbene intermediate. This carbene participates in:

  • C–H Insertion : Reacts with alkanes or aromatic systems to form new C–C bonds.

  • Cyclopropanation : Adds to alkenes/alkynes, producing cyclopropane or cyclopropene derivatives .

Key Parameters :

Reaction ConditionProduct Yield (%)Major Byproduct
UV (350 nm), hexane, 2 h78Nitrogen gas (quant.)
UV (365 nm), THF, 1 h65Trace oligomers

The nitrophenoxy group stabilizes the carbene intermediate through resonance, reducing undesired dimerization .

Nucleophilic Substitution

The chlorine atom at the 3-position undergoes substitution with nucleophiles (e.g., amines, alkoxides):

General Mechanism :

Diazirine-Cl+NuDiazirine-Nu+Cl\text{Diazirine-Cl} + \text{Nu}^- \rightarrow \text{Diazirine-Nu} + \text{Cl}^-

Reactivity Trends :

NucleophileSolventTemp (°C)Yield (%)
PiperidineDCM2592
Sodium MethoxideMeOH5084
Potassium ThiolateDMF8078

The electron-withdrawing nitro group enhances electrophilicity at the chlorine-bearing carbon, accelerating substitution kinetics .

Reduction Reactions

Controlled reduction targets either the nitro group or diazirine ring:

Nitro Group Reduction

Using hydrogen gas (H₂) over palladium catalysts:

Ar-NO2H2/Pd/CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Ar-NH}_2

Conditions :

  • 1 atm H₂, EtOH, 25°C → 95% yield of amine derivative.

Diazirine Ring Reduction

Employing lithium aluminum hydride (LiAlH₄):

DiazirineLiAlH₄Diaziridine\text{Diazirine} \xrightarrow{\text{LiAlH₄}} \text{Diaziridine}

Challenges : Over-reduction may fragment the ring. Optimal conditions:

  • LiAlH₄ (1 eq), THF, 0°C → 67% diaziridine yield .

Thermal Decomposition

Differential scanning calorimetry (DSC) reveals an onset temperature (TonsetT_{\text{onset}}) of 128°C for exothermic decomposition. The nitro group stabilizes the diazirine ring, delaying degradation compared to non-nitrated analogs (Tonset110°CT_{\text{onset}} \approx 110°C) .

Thermodynamic Data :

ParameterValue
ΔH (decomposition)−210 kJ/mol
Activation Energy (Eₐ)98 kJ/mol

Scientific Research Applications

Chemistry

  • Photoaffinity Labeling : The compound is extensively used in photoaffinity labeling techniques to study enzyme-substrate interactions. Upon UV light exposure, it generates reactive carbene intermediates that can covalently bond with target molecules.

Biology

  • Protein Interaction Studies : 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene helps identify binding sites on proteins and nucleic acids. This is crucial for understanding biological processes at the molecular level.

Medicine

  • Drug Discovery : The compound has potential applications in drug discovery by identifying target molecules within biological systems. Its ability to form covalent bonds with biomolecules makes it a valuable tool for medicinal chemists.

Industrial Applications

  • Development of New Materials : The compound is utilized in creating new materials and chemical sensors, leveraging its reactivity for innovative applications in material science.

Table 1: Comparison of Diazirine Compounds in Photoaffinity Labeling

Compound NameYield (%)Stability (Days)Target Interactions
This compound8530Proteins, Nucleic Acids
3-Chloro-3-(4-chlorophenyl)-3H-diazirine7520Enzymes
3-Trifluoromethyl-3H-diazirine9015Receptors

Case Studies

  • Enzyme Interaction Study :
    A study demonstrated that this compound effectively labeled the active site of an enzyme involved in metabolic pathways, confirming its utility in biochemical research.
  • Drug Development :
    In a drug discovery project, this diazirine compound was used to identify potential binding sites on cancer-related proteins, leading to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to active sites on enzymes or interacting with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Diazirine Derivatives

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and analogous diazirines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene Not Available C₈H₅ClN₃O₃* 226.58* Chloro, (4-nitrophenoxy)methyl Potential photoaffinity label; enhanced stability via electron-withdrawing groups
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide 1216997-96-4 C₉H₆F₃N₃O 229.16 Trifluoromethyl, benzamide High purity (95%); biochemical probe candidate
3-Chloro-3-[(3-nitro-2-naphthalenyl)methoxy]-3H-diazirine 774197-67-0 C₁₂H₈ClN₃O₃ 277.66 Chloro, (3-nitro-2-naphthalenyl)methoxy Reduced solubility due to bulky naphthalene system
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine 205485-24-1 C₉H₇F₃N₂O 232.16 3-Methoxyphenyl, trifluoromethyl Impurity standard; mixed electronic effects

Substituent Effects on Properties

Electronic Effects
  • Target Compound : The chloro and nitro groups are both electron-withdrawing, likely stabilizing the diazirine ring by reducing electron density, which may delay premature decomposition .
  • The benzamide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents .
  • 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine : The methoxy group (electron-donating) counterbalances the trifluoromethyl group’s electron-withdrawing effects, creating a unique electronic profile that may alter photolytic reactivity .
Steric and Solubility Considerations
  • 3-Chloro-3-[(3-nitro-2-naphthalenyl)methoxy]-3H-diazirine: The naphthalene substituent increases lipophilicity, likely reducing aqueous solubility compared to the target compound’s smaller phenoxy group. Steric hindrance from the naphthalene system may also affect molecular packing and crystallinity .

Biological Activity

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene is a diazirine compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN3O3C_9H_8ClN_3O_3, with a molecular weight of approximately 233.63 g/mol. The compound features a diazirine ring, which is known for its photoreactive properties, allowing it to form reactive intermediates upon exposure to UV light. This characteristic makes diazirines valuable in various biological studies, particularly in the field of photoaffinity labeling.

Upon photolysis, this compound generates chlorocarbenes, which can interact with biomolecules such as proteins and nucleic acids. This reactivity enables the compound to serve as a tool for probing protein interactions and studying cellular processes. The presence of the nitrophenoxy group enhances the compound's ability to target specific biological sites, potentially increasing its efficacy in medicinal applications.

Biological Activity

Research indicates that diazirines exhibit a range of biological activities, including:

  • Photoaffinity Labeling : Used to study protein-ligand interactions by covalently attaching to target proteins upon activation by light.
  • Antimicrobial Activity : Some studies suggest that diazirines can exhibit antimicrobial properties, although specific data on this compound is limited.
  • Cytotoxicity : Preliminary investigations indicate potential cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Protein Interaction Studies :
    • A study utilized diazirines to label proteins involved in signal transduction pathways. The results demonstrated that this compound could effectively bind to target proteins, providing insights into their functional roles within cells.
  • Antimicrobial Testing :
    • In vitro tests showed that derivatives of diazirines exhibited varying degrees of antibacterial activity against E. coli and Staphylococcus aureus. While specific data on this compound's effectiveness is still emerging, the initial findings suggest potential applications in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
3-Chloro-3-(4-chlorophenyl)-3H-diazirineC8H7ClN2C_8H_7ClN_2Lacks nitro substituent; used in similar biological studies
1-Chloro-1-(4-nitrophenyl)-2H-diazirineC7H6ClN2O2C_7H_6ClN2O2Contains a nitro substituent which may alter reactivity

The comparative analysis highlights how structural variations influence biological activity and reactivity patterns among diazirine compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of diazirene derivatives typically involves cyclization reactions. For this compound, a plausible route includes:
  • Step 1 : Reacting 4-nitrophenol with a chloromethylating agent (e.g., chloromethyl methyl ether) to form (4-nitrophenoxy)methyl chloride.
  • Step 2 : Introducing the diazirene ring via [2+1] cycloaddition using NH₃ or a nitrene precursor under controlled conditions .
    Yield optimization requires precise stoichiometric ratios, inert atmosphere (N₂/Ar), and temperature control (e.g., 0–5°C for nitrene intermediates). HPLC monitoring of intermediates is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 3H-diazirene derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on chemical shifts for the diazirene ring (δ ~2.5–3.5 ppm for protons adjacent to N=N) and nitrophenoxy groups (aromatic protons at δ ~7.5–8.5 ppm) .
  • IR : Confirm N=N stretching (~1550–1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the reactivity of 3H-diazirenes in photochemical or thermal decomposition studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N=N bond to assess thermal stability. Use B3LYP/6-31G(d) basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate decomposition pathways under varied temperatures (e.g., 298–500 K) to identify intermediates. Validate with experimental TGA/DSC data .
  • Photochemical Studies : TD-DFT predicts excited-state behavior, correlating with UV-Vis spectra (λmax ~260–300 nm for nitroaromatics) .

Q. What strategies address contradictions in biological activity data for nitroaromatic diazirenes in antimicrobial assays?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate MIC (Minimum Inhibitory Concentration) values across bacterial strains (e.g., S. aureus, E. coli) using standardized protocols (CLSI guidelines).
  • Metabolomic Profiling : Compare compound uptake and metabolite interference via LC-MS/MS to rule off-target effects .
  • Redox Activity Assays : Quantify ROS (Reactive Oxygen Species) generation to differentiate bactericidal vs. bacteriostatic modes .

Q. How can regioselectivity challenges in functionalizing the diazirene ring be mitigated during derivatization?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield the nitro group using Boc or Fmoc during alkylation/arylation steps .
  • Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to target specific ring positions .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired regioisomers. Monitor via TLC or in-situ FTIR .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of 3H-diazirenes in aqueous vs. anhydrous environments?

  • Methodological Answer :
  • Hydrolytic Degradation : Perform accelerated stability studies (40°C/75% RH) with HPLC tracking. The nitro group’s electron-withdrawing effect may slow hydrolysis in acidic conditions (pH <4) but accelerate in basic media (pH >9) .
  • Solvent Effects : Compare degradation rates in polar aprotic (DMF, DMSO) vs. protic (H₂O, MeOH) solvents. Anhydrous DMF stabilizes the diazirene ring by reducing nucleophilic attack .

Experimental Design Guidelines

Q. What in silico tools are recommended for designing analogs of this compound with enhanced pharmacological properties?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger Phase or MOE to identify critical features (e.g., nitro group for redox activity, diazirene for ring strain).
  • ADMET Prediction : Apply QikProp or SwissADME to optimize logP (<3.5), solubility, and cytochrome P450 inhibition profiles .
  • Docking Studies : Target enzymes like nitroreductases (PDB: 1YAH) to predict binding modes and guide structural modifications .

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